molecular formula C14H17ClFN3O3 B2415523 N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899748-79-9

N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2415523
CAS RN: 899748-79-9
M. Wt: 329.76
InChI Key: HARDLFCQOWXDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Oxaliplatin's Pharmacological Properties

Oxaliplatin, closely related to the chemical structure of interest, has been extensively studied for its pharmacological properties, particularly in the treatment of metastatic colorectal cancer. It functions primarily by inducing intrastrand cross-links in DNA, thereby inhibiting DNA synthesis. Its antineoplastic activity spans across various malignancies, demonstrating a broad spectrum of effectiveness without cross-resistance with other platinum compounds. Notably, its combination with fluorouracil/folinic acid, a regimen known as FOLFOX, has shown significant efficacy in first-line therapy for metastatic colorectal cancer, achieving high response rates and improved median progression-free survival rates. Furthermore, oxaliplatin has shown promise in enabling surgical resection of previously unresectable liver metastases in combination with neoadjuvant therapy (C. Culy, D. Clemett, L. Wiseman, 2000).

S-1 in Gastric Cancer

S-1, a compound containing the active metabolite of 5-fluorouracil, has been reviewed for its application in gastric cancer treatment. This oral formulation aims at improving therapeutic efficacy and tolerability, representing a significant advancement in chemotherapy options. Clinical trials and studies have shown promising results in terms of response rates and survival benefits, making S-1 a critical component in the management of gastric cancer (Y. Maehara, 2003).

Nitrogen Status in Plants

Research has also explored the significance of determining the nitrogen status in plants to optimize fertilization and enhance agricultural productivity. Techniques such as spectroradiometry and digital imagery have been developed to assess plant nitrogen levels non-destructively. These advancements not only contribute to better yield but also reduce environmental and economic costs associated with excessive nitrogen application (Rafael F. Muñoz-Huerta et al., 2013).

Morpholino Oligos in Gene Function Inhibition

Morpholino oligos, which bear structural similarities to the morpholino group in N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide, have been utilized in gene function studies. These synthetic molecules have provided a means to inhibit gene function effectively across various model organisms, offering insights into gene functionality and regulation with potential implications for therapeutic interventions (J. Heasman, 2002).

Antioxidant Activity Determination

The understanding and measurement of antioxidant activity in compounds have significant implications for food science, pharmacology, and health sciences. Assays based on hydrogen atom transfer and electron transfer have been developed to evaluate the antioxidant capacity of substances, contributing to the development of antioxidant-rich diets and therapies for oxidative stress-related diseases (Dejian Huang, B. Ou, R. Prior, 2005).

Mechanism of Action

Target of Action

The primary target of N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide is the MCH1 receptor . This receptor plays a crucial role in various physiological processes, including the regulation of feeding behavior and energy homeostasis.

Mode of Action

N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide acts as an antagonist at the MCH1 receptor . By binding to this receptor, it prevents the natural ligand from activating the receptor, thereby inhibiting the downstream signaling pathways.

Pharmacokinetics

ItsIC50 value is less than 200nM , suggesting that it has a high affinity for its target, which could potentially lead to a high bioavailability.

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3O3/c15-11-9-10(1-2-12(11)16)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARDLFCQOWXDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.